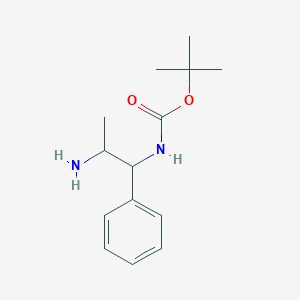

Tert-butyl N-(2-amino-1-phenylpropyl)carbamate

Description

Tert-butyl N-(2-amino-1-phenylpropyl)carbamate is a Boc-protected amine derivative widely employed in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) group attached to a primary amine within a 2-amino-1-phenylpropyl backbone. This structure confers stability to the amine during synthetic procedures, enabling selective deprotection under acidic conditions. Its phenyl and propyl substituents contribute to steric and electronic properties that influence reactivity and solubility, making it a versatile intermediate in drug discovery, particularly for chiral amine synthesis .

Properties

IUPAC Name |

tert-butyl N-(2-amino-1-phenylpropyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-10(15)12(11-8-6-5-7-9-11)16-13(17)18-14(2,3)4/h5-10,12H,15H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKPKZJZDMQSQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl N-(2-amino-1-phenylpropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with 2-amino-1-phenylpropylamine under appropriate conditions. The reaction typically requires a catalyst and is carried out in a solvent such as dichloromethane or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high throughput and cost-effectiveness. The compound is typically purified through crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-amino-1-phenylpropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates .

Scientific Research Applications

Biological Applications

Tert-butyl N-(2-amino-1-phenylpropyl)carbamate has been investigated for its biological activities, particularly in relation to neurotransmitter systems and potential therapeutic roles.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter receptors, particularly serotonin and dopamine receptors. Preliminary studies suggest that it could influence neuroprotective pathways, potentially offering benefits in conditions like neurodegenerative diseases.

Enzymatic Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. For example, derivatives similar to this compound have been studied for their ability to inhibit arginase, an enzyme implicated in various physiological processes and diseases .

Case Study 1: Neuroprotection

A study focused on the neuroprotective effects of compounds related to this compound demonstrated significant reductions in cell death and inflammatory markers in astrocytes exposed to amyloid beta peptides. This suggests a potential role for this compound in protecting against oxidative stress associated with neurodegeneration.

Case Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial properties of similar carbamate derivatives. Results indicated notable antibacterial activity against several pathogens, highlighting the therapeutic potential of these compounds in treating infections .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-amino-1-phenylpropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. It may also interact with receptors or other proteins, modulating their activity and resulting in specific biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Boc-Protected Amines

Key Observations :

- Backbone Rigidity: Cyclic backbones (e.g., cyclopentyl, piperidinyl in ) introduce conformational rigidity compared to the linear 2-amino-1-phenylpropyl chain in the target compound. This impacts binding affinity in drug-receptor interactions.

- Functional Groups : Hydroxy (), azido (), and fluorine-containing groups () alter polarity and reactivity. For example, the azido group in enables click chemistry applications, while fluorine in enhances metabolic stability.

- Steric Effects : Methyl and trifluoromethyl groups in piperidine derivatives () increase steric hindrance, influencing stereoselective synthesis.

Physicochemical Properties

Solubility and Stability

- Hydrophobicity : The phenyl group in the target compound enhances hydrophobicity compared to hydroxy-substituted derivatives (e.g., ), which exhibit higher solubility in polar solvents.

- Acid Sensitivity : All Boc-protected compounds share susceptibility to acidic deprotection, but electron-withdrawing groups (e.g., trifluoromethyl in ) may slightly stabilize the carbamate under mild acidic conditions.

Crystallographic Data

While crystallographic software like SHELXL and ORTEP-III () is critical for structural validation, specific data for the target compound are absent in the provided evidence. However, piperidine derivatives () often exhibit well-defined crystal lattices due to their rigid backbones, facilitating X-ray diffraction analysis.

Biological Activity

Tert-butyl N-(2-amino-1-phenylpropyl)carbamate, also referred to as (S)-tert-butyl (2-amino-3-phenylpropyl)carbamate, is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C₁₃H₁₉N₂O₂. Its structure features a tert-butyl group attached to a carbamate moiety, which is further connected to a phenylethylamine structure. The presence of two nitrogen atoms allows for hydrogen bonding, while the aromatic ring enhances its stability and biological interactions.

Neurotransmitter Interaction

Research indicates that this compound can modulate neurotransmitter systems, potentially influencing pain perception and inflammatory pathways. Preliminary studies suggest that it may interact with serotonin and dopamine receptors, although detailed binding studies are necessary to elucidate these interactions fully.

Analgesic and Anti-inflammatory Properties

The compound has shown promise in exhibiting analgesic and anti-inflammatory effects. Its structural similarities to known bioactive compounds suggest it could engage specific receptors or enzymes involved in these pathways. However, comprehensive studies are required to confirm these effects and understand the underlying mechanisms.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It acts as a substrate for certain enzymes, leading to the formation of various products through enzymatic reactions. Additionally, it may modulate receptor activities, resulting in significant biological outcomes .

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with the appropriate amino acid derivatives.

- Reactions : The reaction often includes coupling agents and solvents such as DMSO.

- Purification : The final product is purified using techniques like flash column chromatography.

This synthetic pathway not only yields the compound but also allows for modifications that can enhance its biological activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Neuroprotective Effects : A study indicated that (S)-tert-butyl (2-amino-3-phenylpropyl)carbamate exhibited neuroprotective properties in vitro, suggesting potential applications in neurodegenerative diseases.

- Binding Affinity Studies : Initial findings from binding affinity assays indicated that this compound interacts with neurotransmitter receptors, which could lead to therapeutic applications in treating mood disorders.

- Anti-inflammatory Activity : In vivo studies demonstrated that the compound could reduce inflammation markers in animal models, supporting its potential use as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| This compound | Structure | Analgesic, anti-inflammatory | Modulates neurotransmitter systems |

| (S)-tert-butyl (2-amino-3-phenylpropyl)carbamate | Structure | Neuroprotective | Receptor interaction |

| Other carbamates | Varies | Antibacterial, antifungal | Enzyme inhibition |

Q & A

Q. What are the recommended synthetic routes for Tert-butyl N-(2-amino-1-phenylpropyl)carbamate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via carbamate protection of the amine group using tert-butyl dicarbonate (Boc anhydride). A typical procedure involves dissolving the primary amine (e.g., 2-amino-1-phenylpropane) in a polar aprotic solvent (e.g., THF or DCM), adding Boc anhydride at 0°C, and stirring at room temperature for 12–24 hours. Catalytic DMAP or TEA may enhance reaction efficiency. For optimization, systematically vary:

- Solvent polarity : DCM vs. THF for solubility and reaction rate.

- Temperature : Low temperatures (0–5°C) minimize side reactions.

- Stoichiometry : Use 1.2–1.5 equivalents of Boc anhydride to ensure complete conversion.

Monitor progress via TLC or LC-MS. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- NMR Spectroscopy : Confirm Boc group integration (tert-butyl protons at ~1.4 ppm) and amine protection (disappearance of NH signals). Compare H and C NMR data with literature .

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., EtOAc/hexane). Use SHELXL (for refinement) and ORTEP-3 (for visualization) to resolve hydrogen-bonding networks (e.g., N–H⋯O interactions) and confirm stereochemistry .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H] and rule out degradation products .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to minimize inhalation of vapors during synthesis.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in airtight containers at –20°C under nitrogen to prevent Boc group hydrolysis. Avoid exposure to strong acids/bases .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Methodological Answer:

- Case Example : If NMR suggests a single diastereomer but X-ray reveals twinning, use SHELXL’s TWIN command to refine twinned data and validate the correct space group .

- Dynamic NMR : For fluxional behavior (e.g., rotamers), perform variable-temperature H NMR to detect coalescence temperatures and calculate energy barriers .

- DFT Calculations : Compare computed (Gaussian, ORCA) and experimental NMR shifts to identify conformational preferences .

Q. What computational strategies predict the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:

- Transition State Modeling : Use Gaussian or Q-Chem to calculate activation energies for Boc deprotection under acidic (HCl/dioxane) or basic (TFA) conditions.

- Solvent Effects : Apply COSMO-RS to simulate solvent polarity’s impact on reaction rates.

- Electrostatic Potential Maps : Visualize nucleophilic attack sites (e.g., carbonyl carbon) using Multiwfn .

Q. How can this carbamate serve as an intermediate in multi-step syntheses?

Methodological Answer:

- Peptide Coupling : Deprotect the Boc group with TFA, then react the free amine with Fmoc-protected amino acids using HATU/DIPEA.

- Cross-Coupling : After Boc removal, employ Buchwald–Hartwig amination to install aryl groups .

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers if racemization occurs during synthesis .

Q. How do crystal packing interactions influence stability and solubility?

Methodological Answer:

- Hydrogen Bond Analysis : In SHELXL, identify key N–H⋯O and C–H⋯O interactions. Stronger networks correlate with lower solubility in non-polar solvents.

- Hirshfeld Surface Analysis (CrystalExplorer): Quantify π-π stacking (phenyl groups) and van der Waals contributions to melting points .

- Solubility Prediction : Use Hansen solubility parameters (HSPiP software) to match solvents with crystal lattice energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.